![molecular formula C25H46 B14635852 [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane CAS No. 55401-70-2](/img/structure/B14635852.png)
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane is a complex organic compound that falls under the category of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its unique structure, which includes multiple cyclohexane and cyclopentane rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane typically involves multiple steps, starting with the preparation of the cyclohexane and cyclopentane rings. These rings are then linked through a series of reactions, including alkylation and hydrogenation. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts
Substitution: Chlorine (Cl₂), Bromine (Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclopentanone derivatives, while reduction typically results in fully saturated hydrocarbons.
科学的研究の応用
[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cycloalkanes and their reactions.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in cellular signaling. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Cyclopentane: Another cycloalkane with a five-membered ring.
Decalin: A bicyclic compound with two fused cyclohexane rings.
Uniqueness
What sets [3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane apart from these similar compounds is its complex structure, which includes multiple rings and unique substituents. This complexity allows it to exhibit distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
55401-70-2 |
|---|---|
分子式 |
C25H46 |
分子量 |
346.6 g/mol |
IUPAC名 |
[3-(2-cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane |
InChI |
InChI=1S/C25H46/c1-3-10-23(11-4-1)18-20-25(17-9-16-22-14-7-8-15-22)21-19-24-12-5-2-6-13-24/h22-25H,1-21H2 |
InChIキー |
FACBIRPZNJRFHX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CCC(CCCC2CCCC2)CCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)

![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
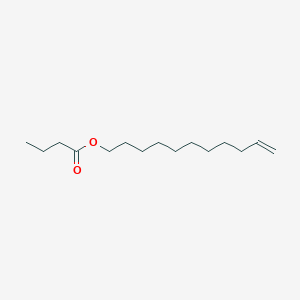
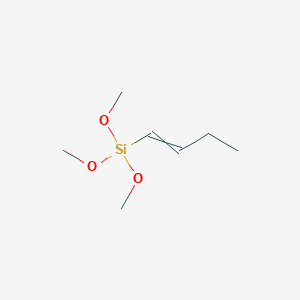
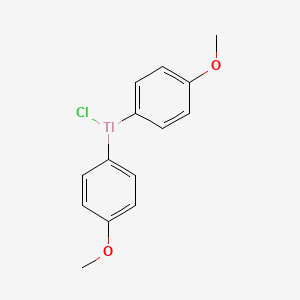
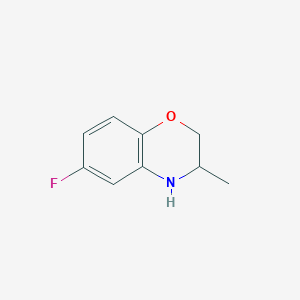
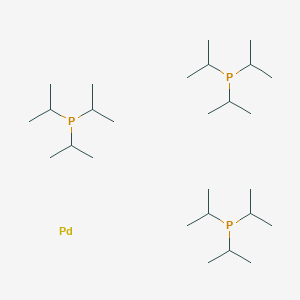
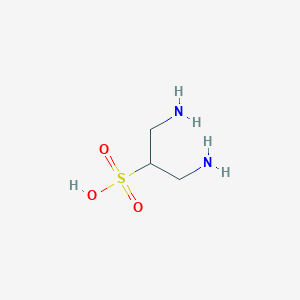
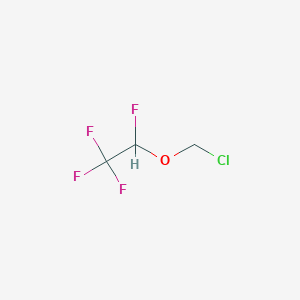
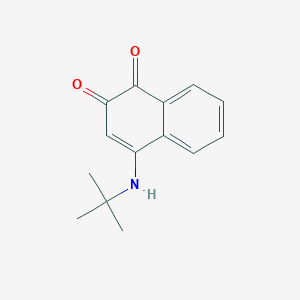

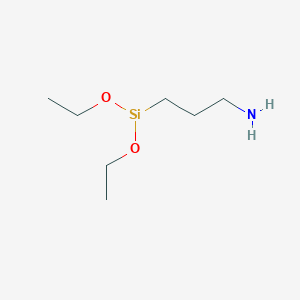
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
